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molecular formula C13H22N2O4 B1343826 tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate CAS No. 401566-77-6

tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate

Cat. No. B1343826
M. Wt: 270.32 g/mol
InChI Key: IDSUGFWKJSGGAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07790725B2

Procedure details

1-tert-Butoxycarbonylpiperazine (103 g) was dissolved in DMF (600 mL) and diketene (56 mL) was added over 20 min at room temperature. The mixture was stirred for 2 hr. The solvent was evaporated under reduced pressure and the residue was diluted with ethyl acetate. The mixture washed with water and saturated brine and dried. The solvent was evaporated under reduced pressure to give 1-acetoacetyl-4-tert-butoxycarbonyl piperazine (129 g) as a pale-brown powder.
Quantity
103 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH2:14]=[C:15]1[O:19][C:17](=[O:18])[CH2:16]1>CN(C=O)C>[C:17]([N:11]1[CH2:12][CH2:13][N:8]([C:6]([O:5][C:1]([CH3:4])([CH3:2])[CH3:3])=[O:7])[CH2:9][CH2:10]1)(=[O:18])[CH2:16][C:15]([CH3:14])=[O:19]

Inputs

Step One
Name
Quantity
103 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Name
Quantity
600 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
56 mL
Type
reactant
Smiles
C=C1CC(=O)O1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with ethyl acetate
WASH
Type
WASH
Details
The mixture washed with water and saturated brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CC(=O)C)(=O)N1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 129 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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